molecular formula C11H7F3O2 B6356282 2-[4-(Trifluoromethoxy)phenyl]furan CAS No. 1858256-45-7

2-[4-(Trifluoromethoxy)phenyl]furan

Cat. No.: B6356282
CAS No.: 1858256-45-7
M. Wt: 228.17 g/mol
InChI Key: WSINYGWJBZMDKT-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]furan is an organic compound with the molecular formula C11H7F3O2 and a molecular weight of 228.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethoxy)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a furan derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for its synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethoxy)phenyl]furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]furan has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a synthetic intermediate for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]furan is not fully elucidated. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethoxy)phenyl isocyanate
  • 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid

Comparison: 2-[4-(Trifluoromethoxy)phenyl]furan is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to other trifluoromethoxyphenyl derivatives . This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSINYGWJBZMDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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